6-[(3-Oxido-2,1,3-benzoxadiazol-3-ium-5-yl)oxy]-2,1,3-benzoxadiazol-1-ium-1-olate
Beschreibung
This compound is a dimeric benzoxadiazole derivative featuring two fused benzoxadiazole cores linked via an oxygen atom at the 5-position of one ring and the 6-position of the other. Its structure comprises a benzoxadiazol-1-ium-1-olate (benzofuroxan) moiety and a 3-oxido-2,1,3-benzoxadiazol-3-ium unit, forming a zwitterionic system with distinct electronic properties.
The IUPAC name and SMILES string (as derived from analogous benzoxadiazole structures in ) suggest a highly polarized system with intramolecular charge-transfer characteristics. Its synthesis likely involves coupling reactions between halogenated benzoxadiazole precursors, followed by oxidation to stabilize the zwitterionic form .
Eigenschaften
IUPAC Name |
3-oxido-5-[(3-oxido-2,1,3-benzoxadiazol-3-ium-5-yl)oxy]-2,1,3-benzoxadiazol-3-ium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N4O5/c17-15-11-5-7(1-3-9(11)13-20-15)19-8-2-4-10-12(6-8)16(18)21-14-10/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGORGFRFTJOJMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NO[N+](=C2C=C1OC3=CC4=[N+](ON=C4C=C3)[O-])[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
6-[(3-Oxido-2,1,3-benzoxadiazol-3-ium-5-yl)oxy]-2,1,3-benzoxadiazol-1-ium-1-olate (CAS Number: 13087-13-3) is a compound of interest due to its unique structural properties and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
| Property | Details |
|---|---|
| Molecular Formula | C12H6N4O5 |
| Molecular Weight | 270.20 g/mol |
| IUPAC Name | 6-[(3-Oxido-2,1,3-benzoxadiazol-3-ium-5-yl)oxy]-2,1,3-benzoxadiazol-1-ium-1-olate |
The compound features a complex structure that includes multiple benzoxadiazole rings, contributing to its potential as a fluorescent probe and therapeutic agent.
The biological activity of this compound primarily arises from its ability to interact with various biological targets. Its mechanism involves:
- Fluorescent Properties : The compound acts as a fluorescent probe, enabling visualization of cellular processes.
- Antimicrobial Activity : Preliminary studies suggest it may exhibit antimicrobial properties against certain Gram-positive and Gram-negative bacteria.
- Anticancer Potential : Similar compounds have shown promise in inhibiting cancer cell proliferation by disrupting microtubule assembly.
Antimicrobial Activity
Research has indicated that derivatives related to benzoxadiazoles can possess significant antimicrobial activity. For instance:
- A study tested various derivatives against a range of microorganisms, revealing that certain compounds exhibited strong inhibitory effects on bacterial growth .
Anticancer Activity
In the context of cancer research:
- Compounds with similar structures have been shown to inhibit tubulin polymerization, which is crucial for cancer cell mitosis. This suggests that 6-[(3-Oxido-2,1,3-benzoxadiazol-3-ium-5-yl)oxy]-2,1,3-benzoxadiazol-1-ium-1-olate could potentially serve as an antitumor agent by interfering with microtubule dynamics .
Case Study 1: Antimicrobial Efficacy
A series of benzoxadiazole derivatives were synthesized and tested for their antimicrobial properties. The results demonstrated that compounds similar to 6-[(3-Oxido...) showed effective inhibition against both Gram-positive and Gram-negative bacteria. The structure-function relationship highlighted the significance of specific functional groups in enhancing activity.
Case Study 2: Cytotoxicity in Cancer Cells
In vitro studies evaluated the cytotoxic effects of related benzoxadiazole compounds on various cancer cell lines (e.g., HeLa and K562). The results indicated that these compounds could induce apoptosis in cancer cells while sparing normal cells, suggesting a selective cytotoxic profile .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Electronic Comparisons
The compound’s closest structural analogs include:
Benzofuroxan (2,1,3-Benzoxadiazole 1-Oxide)
- Structure : A single benzoxadiazole ring with an N-oxide group.
- Key Differences : Lacks the dimeric oxygen-bridged structure and the second benzoxadiazole unit.
- Applications : Widely used as a fluorescent probe due to its electron-deficient aromatic system .
4-Azidomethyl-benzoxadiazole (II) Structure: A benzoxadiazole core functionalized with an azidomethyl group. Key Differences: Smaller molecular weight (MW ≈ 191.15 g/mol vs. Applications: Explored for spectroscopic tagging in bioorthogonal chemistry .
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide (28) Structure: A benzimidazole derivative with a benzodioxol substituent. Key Differences: Heterocyclic core (benzimidazole vs. benzoxadiazole) and non-zwitterionic nature. Applications: Potent inhibitor of indoleamine 2,3-dioxygenase‑1 (IDO1), highlighting medicinal chemistry relevance .
Data Table: Key Properties of Comparable Compounds
Functional and Spectroscopic Comparisons
- Fluorescence Quenching : Unlike 4-azidomethyl-benzoxadiazole, which exhibits moderate fluorescence, the target compound’s zwitterionic structure may lead to solvent-dependent emission shifts or quenching due to intramolecular interactions .
- Biological Activity: While compound 28 (IDO1 inhibitor) targets enzymatic pathways, the benzoxadiazole derivatives are primarily explored for non-biological applications, underscoring divergent research priorities .
Research Findings
Structural Analysis : SHELX software (SHELXL, SHELXS) has been pivotal in refining crystallographic data for benzoxadiazole derivatives, though the target compound’s structure remains unconfirmed in public databases .
Synthetic Feasibility : Analogous compounds (e.g., 4-azidomethyl-benzoxadiazole) are synthesized via nucleophilic substitution or click chemistry, suggesting viable routes for the target compound’s preparation .
Medicinal Chemistry Gap : Unlike benzimidazole-based IDO1 inhibitors, benzoxadiazole derivatives are understudied in drug discovery, indicating a niche for future research .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
